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Introduction
Nomegestrol acetate (NOMAC) is a potent, orally active synthetic progestogen, structurally

derived from 19-norprogesterone.[1] It is a highly selective agonist for the progesterone

receptor (PR), exhibiting strong progestogenic and anti-estrogenic effects.[1] Unlike many older

progestogens, NOMAC has a favorable safety profile with minimal affinity for other steroid

receptors, such as androgen, glucocorticoid, and mineralocorticoid receptors.[1][2] This high

selectivity reduces the risk of off-target side effects.[3] Understanding the potency and

selectivity of NOMAC is crucial for its application in hormonal contraception and hormone

replacement therapy.

A transactivation assay is a cell-based method used to quantify the ability of a ligand, such as

nomegestrol acetate, to activate a specific nuclear receptor, in this case, the progesterone

receptor. This assay typically involves the use of a host cell line, like Chinese Hamster Ovary

(CHO) cells, which are co-transfected with two key plasmids: an expression vector for the

human progesterone receptor and a reporter vector containing a progesterone-responsive

promoter driving the expression of a reporter gene, commonly luciferase. Upon binding of

nomegestrol acetate to the progesterone receptor, the receptor-ligand complex translocates to

the nucleus, binds to the responsive elements on the reporter plasmid, and initiates the
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transcription of the luciferase gene. The resulting luminescence is proportional to the activation

of the progesterone receptor.

This document provides a detailed protocol for performing a progesterone receptor

transactivation assay using nomegestrol acetate in CHO cells, including cell culture,

transfection, and data analysis.

Signaling Pathway of Nomegestrol Acetate
Nomegestrol acetate, as a progesterone receptor agonist, initiates a signaling cascade that

leads to the modulation of gene expression. The key steps are the binding of nomegestrol
acetate to the progesterone receptor in the cytoplasm, followed by the translocation of the

receptor-ligand complex into the nucleus. Inside the nucleus, the complex binds to specific

DNA sequences known as progesterone response elements (PREs) in the promoter region of

target genes, leading to the recruitment of co-activators and the initiation of transcription.
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Caption: Signaling pathway of nomegestrol acetate.
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Experimental Workflow
The overall experimental workflow for the transactivation assay is a multi-day process that

begins with the seeding of CHO cells, followed by transfection with the appropriate plasmids,

treatment with nomegestrol acetate, and finally, measurement of the reporter gene activity.

Day 1:
Seed CHO Cells

Day 2:
Co-transfect with

PR Expression and
Luciferase Reporter Plasmids

Day 3:
Treat with

Nomegestrol Acetate

Day 4:
Lyse Cells and

Measure Luciferase Activity

Data Analysis:
Calculate Fold Induction,

EC50, and
Generate Dose-Response Curves

Click to download full resolution via product page

Caption: Experimental workflow for the transactivation assay.

Quantitative Data Summary
The following tables summarize the expected quantitative data from a transactivation assay

with nomegestrol acetate and other progestogens in CHO cells.
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Table 1: Agonistic Activity of Progestogens on the Progesterone Receptor (PR-B) in CHO cells

Compound EC50 (nM)
Max Fold Induction (vs.
Vehicle)

Nomegestrol Acetate 0.1 - 1.0 10 - 15

Levonorgestrel 0.1 - 1.0 10 - 15

Progesterone 1.0 - 10 8 - 12

Drospirenone 10 - 50 5 - 8

Dienogest > 50 3 - 6

Note: The agonistic potency ranking for the progesterone receptor B (PRB) is levonorgestrel =

nomegestrol acetate >> progesterone > drospirenone > dienogest. No antagonistic activity at

the PRB was observed for these compounds.

Table 2: Anti-androgenic Activity of Progestogens in CHO cells

Compound IC50 (nM)

Levonorgestrel 10 - 50

Nomegestrol Acetate 50 - 200

Progesterone 200 - 500

Dienogest > 500

Drospirenone > 1000

Note: The anti-androgenic potency ranking is levonorgestrel >> nomegestrol acetate >

progesterone > dienogest > drospirenone.

Table 3: Activity of Progestogens on Other Steroid Receptors in CHO cells
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Compound
Estrogen
Receptor α
(ERα)

Estrogen
Receptor β
(ERβ)

Glucocorticoid
Receptor (GR)

Mineralocortic
oid Receptor
(MR)

Nomegestrol

Acetate
No Activity No Activity No Activity No Activity

Levonorgestrel No Activity No Activity No Activity Anti-MR Activity

Progesterone No Activity No Activity No Activity Anti-MR Activity

Drospirenone No Activity No Activity No Activity Anti-MR Activity

Dienogest No Activity No Activity No Activity No Activity

Note: All tested progestogens were devoid of activity at the estrogen receptors (ERα and ERβ)

and the glucocorticoid receptor (GR). Only progesterone, drospirenone, and levonorgestrel

showed anti-mineralocorticoid (anti-MR) activity.

Experimental Protocols
Materials and Reagents

CHO-K1 cells

DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

Opti-MEM I Reduced Serum Medium

Lipofectamine™ LTX Reagent with PLUS™ Reagent

Human Progesterone Receptor B (PR-B) expression plasmid

Progesterone Response Element (PRE)-driven luciferase reporter plasmid (e.g.,

pGL4.36[luc2P/MMTV/Hygro] Vector)

Renilla luciferase control plasmid (for dual-luciferase assay)

Nomegestrol acetate
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Progesterone (as a positive control)

Dual-Luciferase® Reporter Assay System

96-well cell culture plates (white, clear-bottom for luminescence reading)

Luminometer

Cell Culture and Seeding
Culture CHO-K1 cells in DMEM/F-12 medium supplemented with 10% FBS and 1%

Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

The day before transfection, trypsinize and count the cells.

Seed 4 x 10^4 cells per well in 100 µL of complete growth medium into a 96-well plate.

Incubate overnight to allow cells to attach and reach 50-80% confluency on the day of

transfection.

Transient Transfection
This protocol is for a 96-well format and uses Lipofectamine™ LTX.

For each well, prepare the DNA-PLUS™ Reagent mixture:

Dilute 0.1 µg of the PR-B expression plasmid and 0.1 µg of the PRE-luciferase reporter

plasmid (and 0.01 µg of Renilla luciferase control plasmid if performing a dual-luciferase

assay) in 25 µL of Opti-MEM I medium.

Add 0.25 µL of PLUS™ Reagent, mix gently, and incubate for 5-15 minutes at room

temperature.

For each well, dilute 0.25-0.5 µL of Lipofectamine™ LTX Reagent in 25 µL of Opti-MEM I

medium.

Combine the diluted DNA-PLUS™ Reagent mixture with the diluted Lipofectamine™ LTX

Reagent, mix gently, and incubate for 25-30 minutes at room temperature to allow for
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complex formation.

Add 50 µL of the DNA-lipid complex to each well containing cells in 100 µL of complete

growth medium.

Mix gently by rocking the plate.

Incubate the cells at 37°C in a CO2 incubator for 18-24 hours.

Ligand Treatment
After the transfection period, remove the medium containing the transfection complexes.

Replace with 100 µL of fresh, serum-free or charcoal-stripped serum medium containing

various concentrations of nomegestrol acetate or the vehicle control (e.g., 0.1% DMSO). It

is recommended to perform a serial dilution to generate a dose-response curve.

Incubate the cells for an additional 24 hours at 37°C.

Luciferase Assay (Dual-Luciferase® Reporter Assay
System)

Equilibrate the 96-well plate and the Luciferase Assay Reagent II (LAR II) to room

temperature.

Remove the medium from the wells.

Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room

temperature on an orbital shaker.

Add 100 µL of LAR II to each well.

Measure the firefly luciferase activity (luminescence) using a luminometer.

Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and

initiate the Renilla luciferase reaction.

Measure the Renilla luciferase activity.
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Data Analysis
Normalize the data: For each well, divide the firefly luciferase reading by the Renilla

luciferase reading to normalize for transfection efficiency and cell number.

Calculate Fold Induction: Divide the normalized luciferase activity of the nomegestrol
acetate-treated wells by the normalized luciferase activity of the vehicle control wells.

Generate Dose-Response Curves: Plot the fold induction as a function of the logarithm of the

nomegestrol acetate concentration.

Determine EC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response

curve) to calculate the EC50 value, which is the concentration of nomegestrol acetate that

produces 50% of the maximum response.

Conclusion
The transactivation assay in CHO cells is a robust and sensitive method for characterizing the

progestogenic activity of compounds like nomegestrol acetate. This protocol provides a

detailed framework for researchers to assess the potency and selectivity of nomegestrol
acetate and other progestogens, contributing to a better understanding of their pharmacological

profiles for drug development and therapeutic applications. The high selectivity of nomegestrol
acetate for the progesterone receptor, as demonstrated by such assays, underscores its

favorable clinical profile.
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To cite this document: BenchChem. [Application Notes and Protocols for Nomegestrol
Acetate Transactivation Assay in CHO Cells]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1679828#transactivation-assay-protocol-using-
nomegestrol-acetate-in-cho-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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